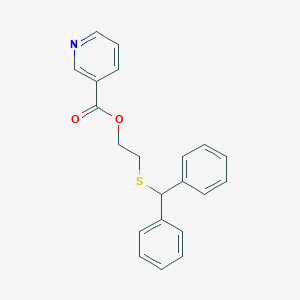
2-((Diphenylmethyl)thio)ethyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Diphenylmethyl)thio)ethyl nicotinate, also known as DPMEN, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DPMEN is a nicotinic acid derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 2-((Diphenylmethyl)thio)ethyl nicotinate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. 2-((Diphenylmethyl)thio)ethyl nicotinate has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and decreased oxidative stress.
Biochemische Und Physiologische Effekte
2-((Diphenylmethyl)thio)ethyl nicotinate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2-((Diphenylmethyl)thio)ethyl nicotinate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. These effects suggest that 2-((Diphenylmethyl)thio)ethyl nicotinate may have potential therapeutic applications in the treatment of neurological disorders and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((Diphenylmethyl)thio)ethyl nicotinate is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-((Diphenylmethyl)thio)ethyl nicotinate has been found to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-((Diphenylmethyl)thio)ethyl nicotinate is its poor solubility in water, which can make it difficult to administer in vivo. This limitation can be addressed through the development of new formulations or delivery methods.
Zukünftige Richtungen
There are several future directions for research on 2-((Diphenylmethyl)thio)ethyl nicotinate. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-((Diphenylmethyl)thio)ethyl nicotinate and its potential therapeutic applications. Other areas of research could include the investigation of 2-((Diphenylmethyl)thio)ethyl nicotinate's effects on other diseases, such as cardiovascular disease and autoimmune disorders. Overall, the potential therapeutic applications of 2-((Diphenylmethyl)thio)ethyl nicotinate make it an exciting area of research for the development of new drugs.
Synthesemethoden
The synthesis of 2-((Diphenylmethyl)thio)ethyl nicotinate involves the reaction of nicotinic acid with diphenylmethyl chloride and sodium sulfide. The resulting product is then purified through recrystallization to obtain a white crystalline compound. The yield of 2-((Diphenylmethyl)thio)ethyl nicotinate can be improved through optimization of reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
2-((Diphenylmethyl)thio)ethyl nicotinate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 2-((Diphenylmethyl)thio)ethyl nicotinate has been found to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These properties make 2-((Diphenylmethyl)thio)ethyl nicotinate a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Eigenschaften
CAS-Nummer |
101952-60-7 |
|---|---|
Produktname |
2-((Diphenylmethyl)thio)ethyl nicotinate |
Molekularformel |
C21H19NO2S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-benzhydrylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |
InChI-Schlüssel |
GWKVFEMBJSLBIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
Andere CAS-Nummern |
101952-60-7 |
Synonyme |
2-[(Diphenylmethyl)thio]ethyl=nicotinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



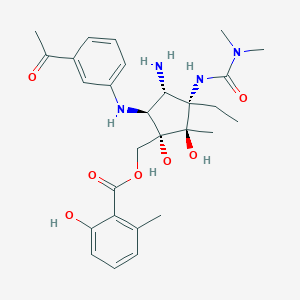
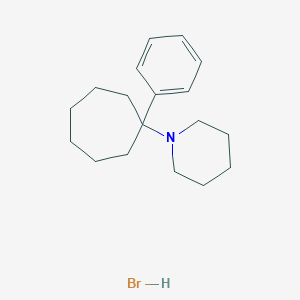
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
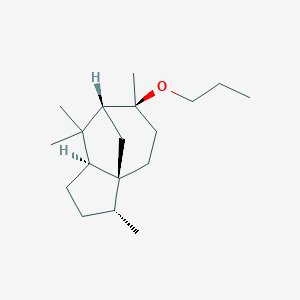
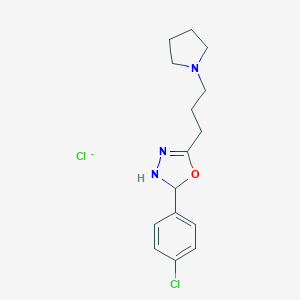
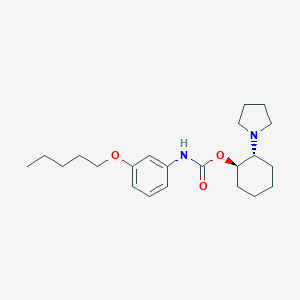
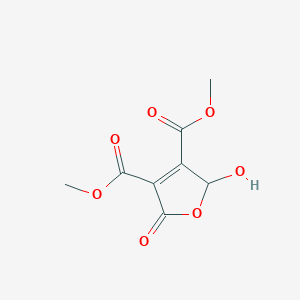
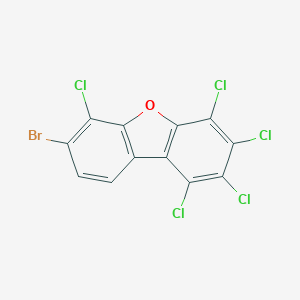
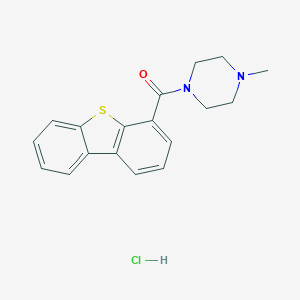
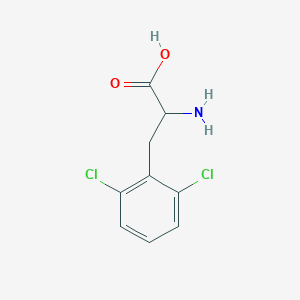
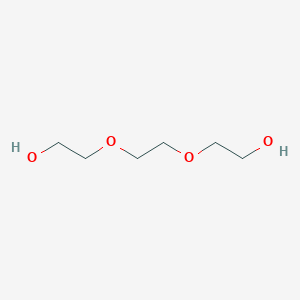
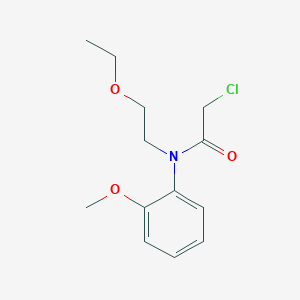
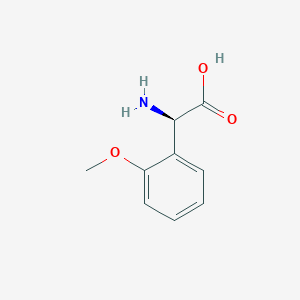
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)